molecular formula C24H19N7O B7468741 3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide

3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide

Cat. No. B7468741
M. Wt: 421.5 g/mol
InChI Key: YGNVEJWKGBDFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide, also known as MP-124, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MP-124 is a pyrazole-based compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide exerts its therapeutic effects by modulating the activity of various signaling pathways, including the MAPK/ERK and NF-κB pathways. 3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide has been shown to inhibit the activation of these pathways, leading to a decrease in inflammation and oxidative stress. In addition, 3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide has been shown to activate the Nrf2/ARE pathway, leading to an increase in antioxidant activity and protection against oxidative stress.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, including a decrease in pro-inflammatory cytokines such as TNF-α and IL-1β, an increase in antioxidant activity, and a decrease in oxidative stress markers such as MDA and ROS. In addition, 3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide has been shown to have analgesic effects, leading to a decrease in pain perception.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide for lab experiments is its high purity and stability, making it easy to handle and store. In addition, 3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide has been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, one of the limitations of 3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of 3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide, including its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as its potential use as an analgesic for the treatment of chronic pain. In addition, further studies are needed to understand the long-term effects of 3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide and its potential side effects. Finally, the development of more cost-effective synthesis methods for 3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide may lead to its increased use in scientific research.

Synthesis Methods

3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide can be synthesized using various methods, including the reaction of 4-(tetrazol-1-yl)benzeneboronic acid with 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, followed by coupling with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). The resulting compound is then purified using column chromatography, yielding 3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide in high purity.

Scientific Research Applications

3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications, including its neuroprotective, anti-inflammatory, and analgesic effects. 3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide has been shown to protect neurons from oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.

properties

IUPAC Name

3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N7O/c1-17-7-9-18(10-8-17)23-22(15-30(27-23)20-5-3-2-4-6-20)24(32)26-19-11-13-21(14-12-19)31-16-25-28-29-31/h2-16H,1H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNVEJWKGBDFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)N4C=NN=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide

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